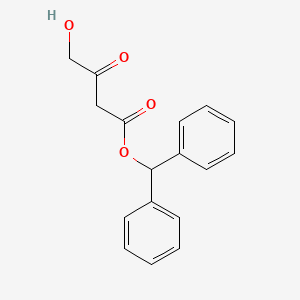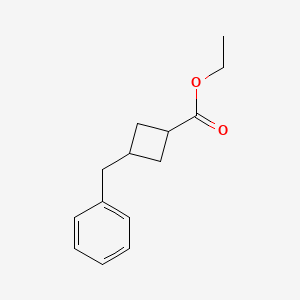![molecular formula C12H24N2O4S B8630868 N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide](/img/structure/B8630868.png)
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide
概要
説明
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide is a chemical compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and a methylsulfonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the tert-butyl and methylsulfonylamino groups. Common reagents used in these reactions include tert-butyl chloroformate, methylsulfonyl chloride, and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
化学反応の分析
Types of Reactions
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.
科学的研究の応用
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide include:
- tert-Butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its trans configuration
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and medical researchers alike. Ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.
特性
分子式 |
C12H24N2O4S |
|---|---|
分子量 |
292.40 g/mol |
IUPAC名 |
tert-butyl N-[4-(methanesulfonamido)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-5-7-10(8-6-9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15) |
InChIキー |
MOAJSULFOMCJLP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[N-(2,6-Dimethylphenyl)-N'-methylcarbamimidoyl]urea](/img/structure/B8630817.png)
![3,9-Diazaspiro[5.5]undecane, 3-(6-methoxy-2-naphthalenyl)-](/img/structure/B8630818.png)






![7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthen-14-ium tetra-fluoroborate](/img/structure/B8630877.png)


